Sirtuin Deacetylation Resistance: Trifluoroacetyl- vs. Acetyl-Lysine in FOXO4 Substrate
In a recombinant FOXO4 protein substrate, the trifluoroacetyl-lysine (TfAcK) modification at position 189 showed complete resistance to deacetylation by SIRT1 and SIRT2, whereas the acetyl-lysine (AcK) modification was efficiently removed. Quantitative LC-MS peak integration over a 60-minute time course demonstrated a substantial difference in processing rates, with SIRT1 removing >50% of AcK within 30 minutes under the same conditions where TfAcK showed no detectable loss [1]. This resistance is attributed to the strong electron-withdrawing effect of the trifluoro substituent, which decreases the rate of NAD+-dependent hydrolysis by sirtuins [1].
| Evidence Dimension | Deacetylation resistance to sirtuins (SIRT1/SIRT2) |
|---|---|
| Target Compound Data | No appreciable removal of TfAc modification over 60-minute reaction course (by LC-MS and Western blot) |
| Comparator Or Baseline | Acetyl-lysine (AcK) modification efficiently removed by SIRT1/SIRT2 under identical conditions |
| Quantified Difference | AcK substantially deacetylated (time-dependent); TfAcK completely resistant (qualitative observation of >95% retention by Western blot, Figure 3A of reference) |
| Conditions | Recombinant FOXO4-FH protein substrate, recombinant SIRT1 or SIRT2 enzymes, NAD+ cofactor, time course up to 60 minutes, analysis by Western blot and LC-MS |
Why This Matters
For cellular studies of acetylated transcription factors, TfAcK provides a stable, non-hydrolyzable mimic that increases site stoichiometry and functional half-life, enabling experiments impossible with rapidly deacetylated AcK.
- [1] Miller, G. M., Flynn, E. M., Tom, J., Song, A., & Cochran, A. G. (2022). Trifluoroacetyl Lysine as a Bromodomain Binding Mimic of Lysine Acetylation. ACS Chemical Biology, 17(5), 1022–1029. View Source
